(S)-2-Amino-2-(3-trifluoromethylphenyl)ethanol
Overview
Description
(S)-2-Amino-2-(3-trifluoromethylphenyl)ethanol is a chiral compound that features an amino group and a trifluoromethyl-substituted phenyl ring
Mechanism of Action
Target of Action
The primary target of (S)-2-Amino-2-(3-trifluoromethylphenyl)ethanol is Phenylethanolamine N-methyltransferase . This enzyme plays a crucial role in the conversion of noradrenaline to adrenaline .
Mode of Action
It is known that the compound interacts with its target enzyme, possibly acting as a substrate or inhibitor . This interaction could potentially alter the enzyme’s activity, leading to changes in the production of adrenaline.
Biochemical Pathways
Given its target, it is likely involved in thecatecholamine synthesis pathway . Changes in this pathway could have downstream effects on various physiological processes, including stress response, heart rate, and blood pressure.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s stability could be affected by factors such as temperature and pH . Additionally, the compound’s efficacy could be influenced by the presence of other substances in the body, such as other drugs or metabolic products .
Biochemical Analysis
Biochemical Properties
(S)-2-Amino-2-(3-trifluoromethylphenyl)ethanol plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as carbonyl reductase, which facilitates the reduction of ketones to alcohols. This interaction is essential for the synthesis of chiral alcohols, which are important intermediates in pharmaceutical manufacturing . Additionally, this compound can interact with proteins and other biomolecules, influencing their structure and function through hydrogen bonding and hydrophobic interactions.
Cellular Effects
The effects of this compound on various cell types and cellular processes have been extensively studied. This compound has been shown to influence cell signaling pathways, particularly those involving kinase enzymes. By modulating these pathways, this compound can affect gene expression and cellular metabolism. For instance, it can enhance or inhibit the expression of specific genes, leading to changes in protein synthesis and metabolic activity . These effects are crucial for understanding the compound’s potential therapeutic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves its binding interactions with biomolecules. The compound can bind to active sites of enzymes, either inhibiting or activating their catalytic functions. This binding is often mediated by hydrogen bonds and van der Waals forces. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the transcriptional activity of specific genes, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been investigated to understand its stability and long-term impact on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to gradual degradation, affecting its efficacy . In vitro and in vivo studies have also revealed that the compound’s effects on cellular function can vary over time, with initial stimulatory effects followed by potential inhibitory effects at later stages.
Dosage Effects in Animal Models
The effects of this compound at different dosages have been studied in animal models to determine its therapeutic window and potential toxicity. At low to moderate doses, the compound has been shown to exert beneficial effects, such as enhancing cognitive function and reducing inflammation . At higher doses, it can lead to adverse effects, including hepatotoxicity and neurotoxicity. These findings highlight the importance of dose optimization for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound is metabolized by enzymes such as cytochrome P450, which facilitate its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic processes are crucial for the compound’s detoxification and excretion from the body. Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, such as organic cation transporters . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions are essential for the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . In the nucleus, it can interact with transcription factors and other regulatory proteins, influencing gene expression. In the mitochondria, it can affect metabolic processes and energy production.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(3-trifluoromethylphenyl)ethanol can be achieved through several methods. One common approach involves the reduction of 3’-trifluoromethylacetophenone using a carbonyl reductase enzyme. This biocatalytic process can be optimized by using recombinant Escherichia coli cells expressing the enzyme, along with specific reaction conditions such as the addition of surfactants like Tween-20 and natural deep eutectic solvents .
Industrial Production Methods
For industrial-scale production, the enzymatic reduction method is preferred due to its high efficiency and selectivity. The process involves the use of recombinant E. coli cells in a reaction medium containing choline chloride and lysine, which significantly enhances the catalytic efficiency and product yield .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-(3-trifluoromethylphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines or nitriles, while reduction can produce various amines or alcohols.
Scientific Research Applications
(S)-2-Amino-2-(3-trifluoromethylphenyl)ethanol has numerous applications in scientific research:
Chemistry: It serves as a chiral building block for the synthesis of complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a key intermediate in the synthesis of neuroprotective agents and other pharmaceuticals.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
®-1-[3-(Trifluoromethyl)phenyl]ethanol: Another chiral alcohol with similar structural features but different stereochemistry.
3-(Trifluoromethyl)phenyl-substituted anthracenes: Compounds used in organic light-emitting diodes (OLEDs) with similar trifluoromethyl substitution.
Uniqueness
(S)-2-Amino-2-(3-trifluoromethylphenyl)ethanol is unique due to its combination of an amino group and a trifluoromethyl-substituted phenyl ring, which imparts distinct chemical and biological properties. Its chiral nature also makes it valuable for enantioselective synthesis and applications in medicinal chemistry.
Properties
IUPAC Name |
(2S)-2-amino-2-[3-(trifluoromethyl)phenyl]ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c10-9(11,12)7-3-1-2-6(4-7)8(13)5-14/h1-4,8,14H,5,13H2/t8-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPEIEIUCYFMKJD-MRVPVSSYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(CO)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)[C@@H](CO)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701246765 | |
Record name | (βS)-β-Amino-3-(trifluoromethyl)benzeneethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701246765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
325152-99-6 | |
Record name | (βS)-β-Amino-3-(trifluoromethyl)benzeneethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=325152-99-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (βS)-β-Amino-3-(trifluoromethyl)benzeneethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701246765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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